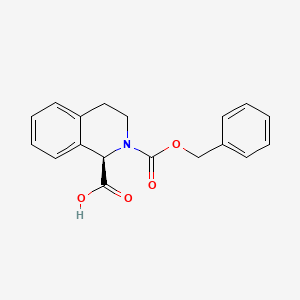

(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQYZSFXPXXIHL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654573 | |

| Record name | (1R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151004-88-5 | |

| Record name | (1R)-2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid structural analysis

An In-Depth Technical Guide to the Structural Analysis of (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid

Introduction: The Quintessential Chiral Building Block

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its rigid 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals, while the stereocenter at the C1 position is critical for defining molecular interactions with biological targets.[1][2] The N-carboxybenzyl (Cbz) protecting group provides stability during synthetic manipulations and allows for controlled deprotection under specific conditions, making it an invaluable intermediate in peptide synthesis and the construction of complex molecular architectures.[3][4][5]

The absolute configuration and structural integrity of this molecule are paramount; even minute impurities of the opposite enantiomer can lead to drastically different pharmacological or toxicological profiles.[6] This guide provides a comprehensive, field-proven framework for the complete structural and stereochemical elucidation of this vital compound. We will move beyond mere procedural lists to explain the causality behind each analytical choice, ensuring a robust, self-validating characterization workflow.

Caption: A comprehensive workflow for the structural elucidation of this compound.

Foundational Physicochemical & Identity Confirmation

Before delving into complex structural analysis, fundamental properties must be confirmed. High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step. It provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental composition. This technique serves as the first gate of quality control, confirming that the material in hand corresponds to the expected molecular formula.

Table 1: Core Physicochemical & Mass Spectrometry Data

| Parameter | Value | Source |

| CAS Number | 151004-88-5 | [7][8][9] |

| Molecular Formula | C₁₈H₁₇NO₄ | [7][8][10] |

| Molecular Weight | 311.33 g/mol | [7][9] |

| Exact Mass (Calculated) | 311.115758 Da | [7] |

| Boiling Point (Predicted) | 521.6 ± 50.0 °C | [8][11] |

| Density (Predicted) | 1.308 ± 0.06 g/cm³ | [8] |

Experimental Protocol: High-Resolution Mass Spectrometry (LC-HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

-

Chromatography (Optional but Recommended): Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution (e.g., Water + 0.1% Formic Acid to Acetonitrile + 0.1% Formic Acid) to ensure sample purity prior to mass analysis.

-

Mass Spectrometer: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for its high resolving power (>60,000 FWHM).

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. The expected primary ion will be the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000.

-

Data Analysis: Extract the monoisotopic mass from the most intense peak in the isotopic cluster of the analyte. Compare the measured exact mass to the calculated exact mass for C₁₈H₁₈NO₄⁺. The mass error should be less than 5 ppm to confidently confirm the elemental composition.[12][13]

Elucidation of the Covalent Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule.[] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides an irrefutable map of the molecular structure. For N-protected amino acids, NMR is essential for confirming the integrity of both the core and the protecting group.[15]

¹H and ¹³C NMR: The Rationale

-

¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. The integration of signals confirms proton counts, while coupling constants (J-values) reveal dihedral angles between adjacent protons, offering conformational insights.

-

¹³C NMR: Reveals the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). The chemical shift is highly sensitive to the electronic environment, clearly distinguishing between sp², sp³, carbonyl, and carboxylic acid carbons.

-

2D NMR: These experiments are the key to assembling the final structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks within the tetrahydroisoquinoline ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH), providing an unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), linking together molecular fragments that are not directly connected by proton-proton coupling.

-

Caption: Key 2- and 3-bond NMR correlations (HMBC) that unambiguously confirm the molecular structure.

Table 2: Expected NMR Chemical Shift Assignments (in CDCl₃)

| Position | ¹H Shift (ppm, Multiplicity) | ¹³C Shift (ppm) | Rationale |

| Aromatic (THIQ) | ~7.1-7.3 (m, 4H) | ~126-135 | Benzene ring of the isoquinoline core. |

| Aromatic (Cbz) | ~7.3-7.4 (m, 5H) | ~128-136 | Phenyl group of the Cbz protector. |

| C1 (Chiral Center) | ~5.5-5.7 (s or d) | ~55-60 | Deshielded by adjacent N, COOH, and aromatic ring. |

| C3, C4 (THIQ) | ~2.8-3.5 (m, 4H) | ~28-45 | Methylene protons of the saturated ring. |

| CH₂ (Cbz) | ~5.2 (s, 2H) | ~67-69 | Benzylic protons of the Cbz group. |

| C=O (Cbz) | - | ~155-157 | Carbonyl of the carbamate. |

| C=O (Carboxylic) | ~10-12 (br s, 1H) | ~170-175 | Carboxylic acid proton and carbon. |

Note: Shifts are approximate and can vary due to solvent, concentration, and the presence of rotamers due to the Cbz group.[15]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for solubility and spectral dispersion.

-

Instrument: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise for all signals, particularly the quaternary carbons in the ¹³C spectrum.

-

2D COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

-

2D HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to correlate protons to their directly attached carbons.

-

2D HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe crucial 2- and 3-bond correlations.

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the combined data to walk through the spin systems and piece together the final structure, confirming all assignments.

Absolute Stereochemical Confirmation

Confirming the covalent structure is only half the battle. For a chiral molecule, verifying the absolute configuration at the stereocenter is a non-negotiable requirement in drug development.

Chiral High-Performance Liquid Chromatography (HPLC)

The primary role of chiral HPLC in this context is to determine the enantiomeric purity or enantiomeric excess (ee) of the material. It is a comparative technique that separates the (R) and (S) enantiomers, allowing for their quantification.[6][16][17]

The Principle: Diastereomeric Interactions Direct chiral separation relies on a Chiral Stationary Phase (CSP).[18] The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (usually silica). As the racemic or enantiomerically enriched sample passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the CSP. Because diastereomers have different physical properties, one enantiomer will interact more strongly with the CSP, leading to a longer retention time and resulting in separation.[19]

Caption: Enantiomers interact differently with a chiral stationary phase, leading to separation.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are highly effective for a wide range of chiral compounds, including carboxylic acids.[20] Start with a standard analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase Screening:

-

Normal Phase: Begin with a mobile phase of Hexane/Isopropanol (IPA). Screen ratios from 90:10 to 70:30. Add a small amount (0.1%) of an acidic modifier like Trifluoroacetic Acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid analyte.

-

Reversed Phase: If normal phase is unsuccessful, switch to a reversed-phase chiral column and screen mobile phases like Acetonitrile/Water or Methanol/Water with 0.1% acid.

-

-

Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate (typically 1.0 mL/min) to maximize resolution (Rs > 1.5) and minimize run time.

-

Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., ~210 nm or ~254 nm).

-

Quantification: To determine enantiomeric excess, inject the sample and integrate the peak areas for both enantiomers.

-

ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

-

Table 3: Example Chiral HPLC Method

| Parameter | Condition |

| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane:Ethanol:TFA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Rt (S) | ~8.5 min |

| Expected Rt (R) | ~10.2 min |

X-ray Crystallography: The Unambiguous Answer

While chiral HPLC confirms enantiomeric purity, it does not, on its own, assign the absolute configuration. Single-crystal X-ray crystallography is the definitive method for this purpose.[] By diffracting X-rays off a well-ordered single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.[1][21][22]

The Causality: Anomalous Dispersion To determine the absolute configuration of a light-atom molecule, the data must be collected with sufficient quality to observe the effects of anomalous dispersion (the Friedel's pair differences). The subsequent refinement of a structural model against this data yields a value known as the Flack parameter. A Flack parameter approaching 0 confirms the assigned stereochemistry is correct, while a value approaching 1 indicates the opposite enantiomer has been modeled.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth (The Critical Hurdle): Growing diffraction-quality single crystals is often the most challenging step.

-

Technique: Slow evaporation is the most common method. Dissolve the compound to saturation in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, acetone/hexane). Loosely cap the vial and allow the solvent to evaporate over several days to weeks.

-

Screening: Screen a wide variety of solvents and solvent combinations to find conditions that yield well-formed, non-twinned crystals.

-

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Use a modern X-ray diffractometer, typically with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source. Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Solve the structure using direct methods or dual-space algorithms. Refine the structural model against the diffraction data using full-matrix least-squares methods.

-

Absolute Structure Determination: After the model has fully converged, refine the Flack parameter to confirm the absolute configuration of the chiral center as (R).

Conclusion: An Integrated, Multi-Technique Approach

The comprehensive structural analysis of this compound is not a task for a single technique but requires a logical, integrated workflow. The identity and purity are first established by mass spectrometry. The covalent framework is then meticulously assembled using a suite of 1D and 2D NMR experiments. Finally, the critical stereochemical nature is interrogated using chiral HPLC to quantify enantiomeric purity and, definitively, by X-ray crystallography to confirm the absolute (R) configuration. Adherence to this rigorous, multi-faceted analytical protocol is essential to guarantee the quality and integrity of this crucial building block, thereby ensuring the reliability and reproducibility of downstream applications in research and drug development.

References

- Enders, J., & McLean, J. (2009). Chiral and structural analysis of biomolecules using mass spectrometry and ion mobility-mass spectrometry. Chirality.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40787014, this compound. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structures of the isoquinoline derivatives. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. ChemBK. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral analysis. Wikipedia. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

SlideShare. (n.d.). Chiral analysis and separation. SlideShare. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic strategies for chiral analysis by MS. ResearchGate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

-

MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

-

Biotapei Biotech. (n.d.). Does proteomics mass spectrometry provide specific amino acid sequences? Biotapei Biotech. Retrieved from [Link]

-

MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. MS Vision. Retrieved from [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. . Retrieved from [Link]

-

SlidePlayer. (n.d.). The very basics of NMR of proteins. SlidePlayer. Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS NO.151004-88-5. LookChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

National Institutes of Health. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. Chiral analysis - Wikipedia [en.wikipedia.org]

- 7. This compound | C18H17NO4 | CID 40787014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. usbio.net [usbio.net]

- 10. N-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid [cymitquimica.com]

- 11. This compound [myskinrecipes.com]

- 12. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 13. msvision.com [msvision.com]

- 15. mdpi.com [mdpi.com]

- 16. Chiral analysis and separation | PDF [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Introduction: The Architectural Significance of Chiral Isoquinoline Alkaloids

An In-Depth Technical Guide to the Synthesis of Chiral Isoquinoline Alkaloids

The isoquinoline framework, particularly in its chiral, reduced form as tetrahydroisoquinoline (THIQ), represents a "privileged scaffold" in medicinal chemistry and natural product science.[1][2] These nitrogen-containing heterocycles are the core structural motif in a vast array of biologically active alkaloids, demonstrating a wide spectrum of pharmacological activities, including analgesic (morphine), antimicrobial (berberine), and antihypertensive (quinapril) properties.[3][4] The chirality, typically centered at the C-1 position, is often crucial for their biological function, with different enantiomers exhibiting markedly different activities.[5]

The enduring challenge and art in synthetic organic chemistry lie in the precise, stereocontrolled construction of these complex molecules. This guide provides an in-depth exploration of the key synthetic strategies, moving from venerable, stereochemically adapted classical methods to the forefront of modern asymmetric catalysis. We will dissect the causality behind methodological choices, present validated protocols, and offer a comparative analysis of catalytic systems to empower researchers in drug discovery and total synthesis.

Part 1: Foundational Strategies - Asymmetric Adaptations of Classical Reactions

The traditional methods for isoquinoline synthesis form the bedrock of many modern approaches. While historically used for racemic preparations, they have been ingeniously adapted through the use of chiral auxiliaries and stereoselective reductions to afford enantiomerically enriched products.[6][7][8]

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for constructing the 3,4-dihydroisoquinoline core via the intramolecular cyclization of a β-arylethylamide.[9][10] The process is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which activates the amide carbonyl for an intramolecular electrophilic aromatic substitution.[11][12]

The Core Mechanism & Introduction of Chirality: The key to introducing chirality lies in the subsequent reduction of the resulting cyclic imine (a 3,4-dihydroisoquinoline). This step creates the stereocenter at C-1.

-

Causality: The C=N double bond of the dihydroisoquinoline intermediate is prochiral. A stereoselective reducing agent, particularly a chiral catalyst, can deliver a hydride (H⁻) preferentially to one face of the imine, leading to an excess of one enantiomer.

Workflow: Bischler-Napieralski Cyclization and Asymmetric Reduction

Caption: Workflow for chiral THIQ synthesis via the Bischler-Napieralski reaction followed by catalytic asymmetric reduction.

Experimental Protocol: Asymmetric Hydrogenation of a Dihydroisoquinoline

This protocol is representative of the asymmetric reduction step crucial for chirality.

-

Catalyst Preparation: In a glovebox, a pressure-rated vessel is charged with the 3,4-dihydroisoquinoline substrate (1.0 mmol) and a chiral ruthenium catalyst, such as Ru(OAc)₂( (S)-BINAP) (0.005 mmol, 0.5 mol%).

-

Solvent Addition: Anhydrous, degassed methanol (5 mL) is added to the vessel.

-

Hydrogenation: The vessel is sealed, removed from the glovebox, and purged several times with hydrogen gas. The reaction is then pressurized with H₂ (50 atm) and stirred vigorously at 40 °C.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).

-

Work-up: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydroisoquinoline.[13]

-

Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[14] This reaction is biosynthetically significant and is one of the most direct methods for synthesizing the tetrahydroisoquinoline core.[15]

The Core Mechanism & Enantioselective Variants: The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion undergoes an intramolecular electrophilic attack by the electron-rich aromatic ring.

-

Causality in Asymmetric Catalysis: The development of enantioselective variants hinges on replacing the traditional strong Brønsted acid (like HCl or H₂SO₄) with a chiral acid catalyst.[16] Chiral Brønsted acids, such as chiral phosphoric acids (CPAs) or thiourea-based catalysts, can protonate the imine and form a chiral ion pair.[17][18] This organized, chiral environment around the iminium ion sterically shields one face, directing the intramolecular cyclization to occur from the other face, thus establishing the C-1 stereocenter with high fidelity.

Mechanism: Chiral Brønsted Acid-Catalyzed Pictet-Spengler Reaction

Caption: Catalytic cycle of an enantioselective Pictet-Spengler reaction using a chiral Brønsted acid.

The Pomeranz-Fritsch-Bobbitt Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[19] A key modification by Bobbitt involves the reduction of the intermediate Schiff base before cyclization, leading directly to tetrahydroisoquinolines (the PFB reaction).[20][21]

-

Causality & Chiral Induction: Asymmetric variants of the PFB reaction are less common than for the Pictet-Spengler reaction but can be achieved. Chirality can be introduced by using a chiral starting material (e.g., a chiral amine or aldehyde) or by developing a catalytic asymmetric version of the cyclization step, though this remains a significant challenge due to the harsh acidic conditions often required.[20] The Bobbitt modification, which proceeds under milder conditions, is more amenable to the development of catalytic asymmetric methods.[21]

Part 2: The Modern Arsenal - Catalytic Asymmetric Synthesis

The past two decades have seen a paradigm shift towards catalytic methods that build chirality directly and efficiently, often with high atom economy. These strategies bypass the need for stoichiometric chiral auxiliaries.

Transition-Metal Catalyzed Asymmetric Hydrogenation & Transfer Hydrogenation

Asymmetric hydrogenation (using H₂ gas) and transfer hydrogenation (using a hydrogen donor like formic acid or isopropanol) are among the most robust and widely used methods for producing chiral THIQs.[1]

-

The System: These reactions typically employ complexes of Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) coordinated to chiral ligands (e.g., BINAP, Josiphos, or chiral diamines).[1]

-

Causality of Enantioselection: The substrate (a dihydroisoquinoline or a related cyclic imine) coordinates to the chiral metal complex. The pre-organized chiral environment of the ligand framework dictates the facial selectivity of hydride transfer from the metal center to the C=N bond, resulting in high enantiomeric excess. Iridium catalysts, in particular, have proven highly effective for the hydrogenation of N-heteroaromatics.[1]

Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of 1-Methyl-3,4-dihydroisoquinoline

| Catalyst System | H₂ Source | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ / (S)-f-spiroPhos | H₂ (50 bar) | >99 | 98 | [1] |

| RuCl₂ | HCOOH/NEt₃ | 95 | 97 | [13] |

| [RhCp*Cl₂]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ | 92 | 95 | [22] |

| Ir-tBu-ax-Josiphos | H₂ (50 bar) | 96 | 99 |

Note: Conditions and substrates may vary between studies. This table provides a representative comparison.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals.

-

Chiral Brønsted Acids: As discussed in the Pictet-Spengler reaction, chiral phosphoric acids (CPAs) are highly effective. They activate imines towards nucleophilic attack while controlling the stereochemical outcome.[17]

-

Chiral Thioureas: These molecules act as hydrogen-bond donors. They can activate an electrophile (like an iminium ion) and simultaneously orient a nucleophile through a network of hydrogen bonds, creating a highly organized transition state that leads to high enantioselectivity.[14][23]

-

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as C₂-symmetric quaternary ammonium salts, can be used to perform enantioselective alkylations to synthesize substituted THIQs, achieving high enantiopurities.[24][25]

Experimental Protocol: Organocatalytic Asymmetric Pictet-Spengler Reaction

-

Reaction Setup: To a vial containing a magnetic stir bar, add the β-arylethylamine (0.5 mmol), the aldehyde (0.6 mmol), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.025 mmol, 5 mol%).

-

Solvent and Conditions: Add toluene (2.0 mL) and molecular sieves (4 Å, 100 mg). Seal the vial and stir the mixture at room temperature (25 °C).

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tetrahydroisoquinoline.

-

Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.[17]

Biocatalysis and Chemoenzymatic Synthesis

Harnessing the exquisite selectivity of enzymes offers a powerful and sustainable route to chiral alkaloids.

-

Norcoclaurine Synthase (NCS): This enzyme catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde in the biosynthesis of benzylisoquinoline alkaloids, producing the (S)-enantiomer with perfect stereocontrol.[15][26]

-

Chemoenzymatic Cascades: These one-pot processes combine enzymatic and chemical transformations. For example, a laccase/TEMPO system can oxidize a primary alcohol to an aldehyde, which then undergoes a subsequent, in-situ Pictet-Spengler reaction with an amine to form the THIQ product.[4] This approach avoids the isolation of potentially unstable aldehyde intermediates.

Workflow: One-Pot Chemoenzymatic THIQ Synthesis

Sources

- 1. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | MDPI [mdpi.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. organicreactions.org [organicreactions.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Chemicals [chemicals.thermofisher.cn]

- 20. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]

- 21. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 25. sci-hub.se [sci-hub.se]

- 26. researchgate.net [researchgate.net]

(r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid CAS number 151004-88-5

An In-depth Technical Guide to (R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic Acid

Topic: (R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid CAS Number: 151004-88-5

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential example of such a scaffold, found in numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specific and highly valuable derivative: (R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid , also known as (1R)-2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

This molecule is a chiral building block of significant interest to researchers and drug development professionals. Its structure uniquely combines three critical features:

-

A Rigid Bicyclic Scaffold: The THIQ framework serves as a conformationally constrained analog of the amino acid phenylalanine, which can lead to enhanced binding affinity and selectivity when incorporated into drug candidates.[1]

-

Defined Stereochemistry: The (R)-configuration at the C1 position is crucial for stereospecific interactions with chiral biological targets like enzymes and receptors.

-

Orthogonal Functionality: It possesses a carboxylic acid at the C1 position and a carbobenzyloxy (Cbz) protected amine at the N2 position. This Cbz group is a standard, stable protecting group in peptide chemistry, which can be selectively removed to allow for further chemical modification. The carboxylic acid provides a key handle for amide bond formation or other derivatizations.

This combination makes the title compound an ideal starting point for the synthesis of complex molecules, from peptidomimetics to focused compound libraries aimed at novel therapeutic targets.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application. (R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a white to off-white solid at room temperature. Its key identifiers and computed chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 151004-88-5 | [3] |

| Molecular Formula | C₁₈H₁₇NO₄ | [3] |

| Molecular Weight | 311.3 g/mol | [3] |

| IUPAC Name | (1R)-2-(phenylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | [3] |

| Synonyms | (R)-2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | [3][4] |

| XLogP3 | 2.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Polar Surface Area | 66.8 Ų | [3] |

Part 2: Chiral Synthesis and Mechanistic Considerations

The primary challenge in synthesizing this molecule is the establishment of the C1 stereocenter with high fidelity. The most reliable strategies involve leveraging the "chiral pool" by starting with an enantiomerically pure precursor. A well-established and powerful method for constructing the tetrahydroisoquinoline core is the Pictet-Spengler reaction .

Synthetic Strategy: The Pictet-Spengler Approach

This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. To achieve the desired (R)-configuration at the C1 position of the final product, one can strategically employ an (R)-configured amino acid precursor. While various routes exist, a logical and field-proven approach begins with D-phenylalanine, which possesses the necessary carbon skeleton and the correct precursor stereochemistry. The general workflow involves the condensation of D-phenylalanine with formaldehyde to form the THIQ-3-carboxylic acid, which is then re-protected at the nitrogen to yield the target compound. However, a more direct synthesis of the THIQ-1-carboxylic acid scaffold often involves a Bischler-Napieralski reaction followed by asymmetric reduction.

A representative synthesis for the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold is the Pictet-Spengler reaction of L- or D-phenylalanine with formaldehyde.[5] For the title compound, a common synthetic route involves the Bischler-Napieralski reaction, which creates the 3,4-dihydroisoquinoline core, followed by subsequent functionalization and protection steps.[6]

Caption: Generalized synthetic workflow for (R)-N-Cbz-THIQ-1-COOH.

Exemplary Laboratory Protocol: N-Protection of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

This protocol assumes the availability of the enantiomerically pure (R)-THIQ-1-COOH intermediate. The protection of the secondary amine is a critical step to enable its use in further synthetic applications, such as peptide coupling.

Trustworthiness through Self-Validation: The success of this protocol is validated by monitoring the reaction progress via Thin Layer Chromatography (TLC) and confirming the final product's identity and purity through spectroscopic analysis (NMR, MS) as described in the next section.

Step-by-Step Methodology:

-

Dissolution: Dissolve (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Basification: Add sodium carbonate (Na₂CO₃, 2.5 eq) to the solution. The rationale here is to use a base to deprotonate the carboxylic acid and neutralize the HCl that will be generated during the reaction, driving the equilibrium towards the product.

-

Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise to the cold, stirring solution. Maintaining a low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the disappearance of the starting material using TLC (e.g., with a mobile phase of 10% methanol in dichloromethane).

-

Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Cbz-Cl and other non-polar impurities.

-

Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. The desired product, now protonated, will precipitate out of the aqueous solution. This step is the primary purification method.

-

Isolation and Drying: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Dry the product under high vacuum to yield (R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid.

Part 3: Spectroscopic Characterization and Purity Analysis

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research and drug development. Standard spectroscopic techniques are employed for this purpose. While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, its expected spectroscopic data can be accurately predicted based on its chemical structure.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~10-12 ppm (broad s, 1H): Carboxylic acid proton (-COOH). ~7.2-7.5 ppm (m, 9H): Aromatic protons from the Cbz group and the isoquinoline ring. ~5.2 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph). ~5.0 ppm (s, 1H): Chiral proton at the C1 position (-CH-COOH). ~2.8-3.6 ppm (m, 4H): Methylene protons at the C3 and C4 positions of the isoquinoline ring. |

| ¹³C NMR | ~170-175 ppm: Carboxylic acid carbonyl carbon. ~155 ppm: Carbamate carbonyl carbon (Cbz group). ~125-140 ppm: Aromatic carbons. ~67 ppm: Methylene carbon of the benzyl group. ~55-60 ppm: Chiral carbon at C1. ~25-45 ppm: Methylene carbons at C3 and C4. |

| FTIR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid. ~1700-1740: C=O stretch of the carboxylic acid. ~1680-1700: C=O stretch of the Cbz carbamate. ~1600, 1450: Aromatic C=C stretches. |

| Mass Spec (ESI+) | Expected m/z: 312.12 [M+H]⁺ |

Protocol for Chiral Purity Determination by HPLC

Ensuring the enantiomeric excess (e.e.) of the final product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Caption: Standard workflow for chiral HPLC analysis.

Step-by-Step Methodology:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of N-protected amino acid derivatives.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) is often necessary to ensure good peak shape for acidic analytes. A typical starting condition could be 90:10 Hexane:IPA + 0.1% TFA.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection. A racemic sample should also be prepared and run to identify the retention times of both enantiomers.

-

Analysis: Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min). Inject the sample and monitor the elution profile using a UV detector, typically at a wavelength where the aromatic rings absorb (e.g., 254 nm).

-

Data Interpretation: The two enantiomers will elute at different retention times. Integrate the area under each peak. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100. For a product of high purity, the peak area for the undesired (S)-enantiomer should be minimal.[7]

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The true value of (R)-N-Cbz-THIQ-1-COOH lies in its application as a sophisticated building block for creating novel therapeutics.

A Constrained Phenylalanine Mimic

The molecule serves as a conformationally restricted analog of phenylalanine. In many biological systems, peptides or protein ligands adopt a specific three-dimensional shape to bind to their targets. By incorporating the rigid THIQ scaffold in place of a flexible phenylalanine residue, chemists can lock the molecule into a more bioactive conformation. This pre-organization can reduce the entropic penalty of binding, potentially leading to a significant increase in potency and selectivity. Derivatives of the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been successfully developed as potent inhibitors of Bcl-2 family proteins, which are crucial targets in cancer therapy.[8]

Scaffold for Combinatorial Chemistry

The compound is an ideal starting point for the synthesis of compound libraries for high-throughput screening. The Cbz group can be cleanly removed via catalytic hydrogenation to reveal a secondary amine. This amine, along with the carboxylic acid, provides two distinct points for chemical diversification, allowing for the rapid generation of thousands of related but unique structures.

Caption: Diversification points on the THIQ scaffold.

This strategic derivatization is fundamental to modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to optimize a lead compound into a clinical candidate. The THIQ core has been instrumental in developing drugs for various conditions, including hypertension, highlighting its versatility and importance.[1]

Conclusion

(R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined stereochemistry, rigid scaffold, and versatile functional handles provide a robust platform for the design and synthesis of next-generation therapeutics. From fundamental academic research into protein-ligand interactions to industrial-scale drug discovery campaigns, this molecule offers a reliable and powerful starting point for chemists aiming to address complex biological challenges.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40787014, (r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid. PubChem. [Link]

-

Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]

-

ResearchGate (2008). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

-

de Souza, A. S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]

-

Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [Link]

- Google Patents (n.d.). Process for making isoquinoline compounds.

-

ResearchGate (2008). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. ResearchGate. [Link]

-

SynChem, Inc. (n.d.). SynChem Catalog. SynChem, Inc. [Link]

-

LookChem (n.d.). This compound CAS NO.151004-88-5. LookChem. [Link]

-

ResearchGate (2008). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. ResearchGate. [Link]

-

MDPI (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C18H17NO4 | CID 40787014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Dihydroisoquinolinecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydroisoquinolinecarboxylic acid scaffold is a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active molecules. This technical guide provides a comprehensive exploration of the discovery and historical development of this pivotal heterocyclic system. From its origins as a natural product isolated from Streptomyces to its evolution through classical organic reactions and modern asymmetric synthesis, we will delve into the key scientific milestones that have shaped our understanding and application of these compounds. This guide will elucidate the causal relationships behind synthetic strategies, detail key experimental protocols, and explore the structure-activity relationships that continue to drive the development of novel therapeutics.

Introduction: The Significance of the Dihydroisoquinolinecarboxylic Acid Core

The 1,2-dihydroisoquinoline-3-carboxylic acid moiety and its reduced counterpart, the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, represent "privileged scaffolds" in drug discovery. Their rigid, conformationally constrained structures provide a unique three-dimensional arrangement of functional groups, making them ideal for specific interactions with biological targets. This has led to their investigation in a wide range of therapeutic areas, including as antimicrobial, antioxidant, and enzyme inhibitory agents. This guide will trace the scientific journey of these fascinating molecules, from their initial discovery to their current status as versatile building blocks in the synthesis of complex pharmaceuticals.

The Natural Origin: A Serendipitous Discovery

The story of dihydroisoquinolinecarboxylic acids begins not in a synthetic chemistry lab, but in the realm of natural products. In a notable discovery, 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid was isolated from the fermentation broth of Streptomyces sp. 8812.[1] This finding was significant as it unveiled a novel, naturally occurring heterocyclic amino acid with inherent biological activity. Initial studies revealed its antimicrobial properties, sparking interest in its synthesis and the exploration of its therapeutic potential.[1] Further investigations into this natural product and its synthetic derivatives have demonstrated their potent free-radical scavenging capabilities, suggesting their potential as therapeutics for oxidative stress-related diseases.[1][2]

The Synthetic Quest: From Classical Reactions to Modern Innovations

The quest to synthesize and modify dihydroisoquinolinecarboxylic acids has been a journey through the annals of organic chemistry, leveraging and refining classical name reactions.

The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines

One of the most fundamental methods for the construction of the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction . This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4][5][6]

The causality behind this reaction lies in the activation of the amide carbonyl for intramolecular cyclization. The dehydrating agent converts the amide into a more electrophilic species, such as a nitrilium ion, which then undergoes cyclization onto the electron-rich aromatic ring. The presence of electron-donating groups on the aromatic ring significantly facilitates this reaction.

Visualizing the Bischler-Napieralski Reaction

Caption: The Bischler-Napieralski reaction workflow.

The Pictet-Spengler Reaction: A Biomimetic Approach

The Pictet-Spengler reaction offers a powerful and often biomimetic route to tetrahydroisoquinolines, which can be precursors to dihydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8][9] The reaction is a special case of the Mannich reaction and is particularly effective when the aromatic ring is activated by electron-donating groups.[8]

The elegance of the Pictet-Spengler reaction lies in its ability to generate stereocenters, making it a cornerstone of asymmetric synthesis for this class of compounds. The use of chiral auxiliaries or catalysts can direct the cyclization to produce enantiomerically enriched products.

Visualizing the Pictet-Spengler Reaction

Caption: The Pictet-Spengler reaction workflow.

The Ugi Reaction: A Multicomponent Approach to Diversity

The Ugi four-component reaction (Ugi-4CR) provides a highly efficient and diversity-oriented route to α-acylamino amides, which can be further cyclized to form various heterocyclic scaffolds, including tetrahydroisoquinoline-1-carboxylic acid derivatives.[10][11][12][13] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex molecules.

The power of the Ugi reaction in this context is its ability to introduce multiple points of diversity in a single step, making it an invaluable tool for the creation of compound libraries for high-throughput screening.

Asymmetric Synthesis: The Pursuit of Chirality

Given that dihydroisoquinolinecarboxylic acids are chiral, the development of asymmetric synthetic methods has been a major focus of research. The asymmetric Pictet-Spengler reaction has emerged as a particularly powerful strategy.[14][15] By employing chiral Brønsted acids or chiral auxiliaries, researchers can control the stereochemical outcome of the cyclization, leading to the synthesis of enantiomerically pure tetrahydroisoquinoline-3-carboxylic acid derivatives. These can then be selectively oxidized to the corresponding dihydroisoquinolines if desired.

Biological Activities and Structure-Activity Relationships (SAR)

The dihydroisoquinolinecarboxylic acid scaffold is associated with a broad spectrum of biological activities. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Antioxidant Activity

Studies on 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid and its derivatives have revealed key structural features for antioxidant activity. The presence of the catechol moiety (the two hydroxyl groups on the aromatic ring) is critical for free-radical scavenging.[1][16] Further substitution on the aromatic ring can modulate this activity, with electron-donating groups generally enhancing potency.[16][17][18][19]

Antimicrobial Activity

The antimicrobial properties of dihydroisoquinolinecarboxylic acids are also influenced by their substitution patterns. While the natural product itself shows activity, modifications to the aromatic ring and the carboxylic acid moiety can lead to compounds with enhanced potency against various bacterial and fungal strains.[1][20][21][22]

| Compound | Substitution Pattern | Observed Biological Activity | Reference |

| 1 | 6,7-dihydroxy | Antimicrobial, Antioxidant | [1] |

| 2 | 1-ethyl-6-fluoro-7-(1-piperazinyl) | Antibacterial | [20] |

| 3 | General quinoline-4-carboxylic acids | Dihydroorotate Dehydrogenase Inhibition | [23] |

Experimental Protocols: A Practical Guide

While numerous variations exist, the following provides a representative, generalized protocol for the synthesis of a dihydroisoquinolinecarboxylic acid derivative via a Pictet-Spengler reaction, a common and effective method.

General Protocol for the Synthesis of a Tetrahydroisoquinoline-3-Carboxylic Acid via Pictet-Spengler Reaction

Step 1: Formation of the β-arylethylamine salt

-

To a solution of the appropriately substituted β-phenylethylamine in a suitable solvent (e.g., methanol), add one equivalent of a strong acid (e.g., hydrochloric acid).

-

Stir the mixture at room temperature until salt formation is complete.

-

The solvent is typically removed under reduced pressure to yield the amine salt.

Step 2: Pictet-Spengler Cyclization

-

The β-arylethylamine salt is dissolved in an appropriate solvent (e.g., water or a protic solvent).

-

An aqueous solution of an aldehyde (e.g., glyoxylic acid for the synthesis of a 3-carboxylic acid derivative) is added to the reaction mixture.

-

The reaction is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Step 3: Purification

-

The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Self-Validating System: The success of each step can be validated through standard analytical techniques. The formation of the amine salt in Step 1 can be confirmed by the disappearance of the free amine spot on TLC. The progress of the cyclization in Step 2 is monitored by the appearance of the product spot and the disappearance of the starting materials. The purity and identity of the final product in Step 3 are confirmed by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The journey of dihydroisoquinolinecarboxylic acids, from their discovery in a microbial broth to their synthesis through sophisticated chemical reactions, highlights a classic paradigm in drug discovery. The inherent biological activity of the natural product provided the impetus for synthetic exploration, leading to a deeper understanding of the structure-activity relationships that govern their therapeutic potential.

The continued evolution of synthetic methodologies, particularly in the realm of asymmetric catalysis, will undoubtedly lead to the development of novel and more potent dihydroisoquinolinecarboxylic acid-based drugs. As our understanding of the biological targets of these compounds grows, so too will our ability to design next-generation therapeutics with improved efficacy and safety profiles. The dihydroisoquinolinecarboxylic acid scaffold, with its rich history and proven track record, is poised to remain a central theme in the future of medicinal chemistry.

References

-

Chmielewska, E., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15946-15963. [Link]

-

Costi, R., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1029. [Link]

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

-

Szewczyk, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3200. [Link]

-

Chmielewska, E., et al. (2014). New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. Molecules, 19(10), 15946-15963. [Link]

-

Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 42(6), 1147-1154. [Link]

-

Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of medicinal chemistry, 23(12), 1358-1363. [Link]

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

-

Shaabani, A., et al. (2018). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein journal of organic chemistry, 14, 2139-2146. [Link]

-

Seayad, J., & List, B. (2005). Asymmetric Pictet−Spengler-Type Reactions. Organic Letters, 7(14), 2961-2963. [Link]

-

Request PDF. (n.d.). Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. [Link]

-

Chmielewska, E., et al. (2016). Intracellular antioxidant activity of a Streptomyces sp. 8812 secondary metabolite, 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid, and its synthetic derivatives. Acta biochimica Polonica, 63(3), 567-572. [Link]

-

Al-Salahi, R., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6889. [Link]

-

Beilstein Archives. (2018). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. [Link]

-

Fodor, G., & Nagubandi, S. (1980). A new look at the mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. [Link]

-

Szatkowski, M., et al. (2022). Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties. Antioxidants, 11(10), 2043. [Link]

-

Burger, K., et al. (2001). Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. Synthesis, 2001(10), 1533-1538. [Link]

-

Li, Y., et al. (2023). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. Journal of Agricultural and Food Chemistry, 71(12), 4969-4978. [Link]

-

El-Kaim, L., & Grimaud, L. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC advances, 10(70), 42943-42978. [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

-

Dr. Yousafzai. (2023, January 2). Bischler–Napieralski reaction / Bischler Dihydroisoquinolines synthesis / Heterocycle synthesis [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]

-

University of Groningen. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. [Link]

-

Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

-

Request PDF. (n.d.). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. [Link]

-

G-Durle, A. N., et al. (2022). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Antioxidants, 11(10), 1888. [Link]

-

Arora, A., et al. (2004). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free Radical Biology and Medicine, 37(2), 287-295. [Link]

-

KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. [Link]

-

RSC Publishing. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

Sources

- 1. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-archives.org [beilstein-archives.org]

- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sci-hub.se [sci-hub.se]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantiomeric Purity of (R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Introduction: The Significance of Stereochemical Integrity in Drug Development

(R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, a constrained cyclic amino acid derivative, represents a pivotal chiral building block in contemporary pharmaceutical synthesis. Its rigid tetrahydroisoquinoline framework is a privileged scaffold, frequently incorporated into a diverse array of biologically active molecules, including antihypertensives, antidepressants, and anxiolytics. The stereochemistry at the C1 position is of paramount importance, as the desired pharmacological activity is often exclusively associated with a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable off-target effects or toxicity.

Consequently, the rigorous assessment and control of the enantiomeric purity of (R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid are not merely analytical exercises but fundamental prerequisites for the development of safe and efficacious therapeutics. This in-depth technical guide provides a comprehensive overview of the state-of-the-art methodologies for determining the enantiomeric purity of this critical chiral intermediate. We will delve into the mechanistic underpinnings of chiral chromatography and spectroscopic techniques, present field-proven experimental protocols, and offer expert insights to empower researchers, scientists, and drug development professionals in ensuring the stereochemical integrity of their molecules.

The Synthetic Landscape: Accessing the Chiral Tetrahydroisoquinoline Core

The synthesis of N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid and its derivatives often relies on classic named reactions that construct the isoquinoline skeleton. Understanding these synthetic origins is crucial as they can influence the initial enantiomeric composition and the impurity profile.

Two of the most prominent synthetic routes are the Bischler-Napieralski and Pictet-Spengler reactions.

-

The Bischler-Napieralski Reaction: This powerful method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[1][2][3] Subsequent steps would then be required to introduce the carboxylic acid at the C1 position and resolve the enantiomers.

-

The Pictet-Spengler Reaction: This reaction provides a more direct route to the tetrahydroisoquinoline core. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5][6] The use of a chiral auxiliary or a chiral catalyst in this reaction can enable an asymmetric synthesis, directly yielding an enantiomerically enriched product.

The choice of synthetic strategy has direct implications for the enantiomeric purity of the final product. While asymmetric synthesis aims to produce a single enantiomer selectively, classical resolutions of a racemic mixture are also common. In either case, highly sensitive and accurate analytical methods are indispensable to quantify the enantiomeric excess (% ee).

Chromatographic Approaches to Enantiomeric Purity Determination

Chiral chromatography is the cornerstone of enantiomeric purity analysis, offering high-resolution separation of enantiomers. The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is immobilized on a stationary phase (chiral stationary phase, CSP). The differing stabilities of these diastereomeric complexes lead to different retention times, enabling their separation.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted technique for the enantiomeric analysis of pharmaceutical compounds due to its robustness, versatility, and high resolving power.[7] For a molecule like (R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, which contains both a carboxylic acid and a carbamate group, polysaccharide-based CSPs are often the first choice for method development.

Caption: A systematic workflow for chiral HPLC method development.

Based on successful separations of structurally similar N-Cbz protected amino acids, the following protocol serves as an excellent starting point for the analysis of (R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid.[4]

| Parameter | Recommended Condition | Rationale |

| Chiral Stationary Phase | CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) | Proven broad selectivity for N-protected amino acids. |

| Column Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions for good efficiency. |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) | Normal phase mode often provides excellent selectivity for polysaccharide CSPs. TFA is added to suppress the ionization of the carboxylic acid and improve peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 25 °C | Starting at ambient temperature is standard practice. Temperature can be optimized to improve resolution. |

| Detection | UV at 270 nm | The benzyl group of the Cbz protecting group provides strong UV absorbance. |

| Injection Volume | 10 µL | A standard injection volume. |

| Sample Preparation | Dissolve sample in mobile phase or a compatible solvent at ~1 mg/mL. | Ensures compatibility with the mobile phase and prevents peak distortion. |

Self-Validation and Optimization:

-

Resolution (Rs): The primary goal is to achieve a baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks.

-

Mobile Phase Modifier: The ratio of n-hexane to 2-propanol should be systematically varied (e.g., 90:10, 70:30) to optimize selectivity and retention time.

-

Additive: If peak tailing is observed, the concentration of TFA can be adjusted (e.g., 0.05% to 0.2%). Alternatively, other acidic modifiers can be explored.

-

Alternative CSPs: If the CHIRALPAK® IC does not provide adequate separation, other polysaccharide-based columns such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) should be screened, as they offer complementary selectivity.[8]

Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced solvent consumption, and often unique selectivity.[1] SFC utilizes a mobile phase composed of supercritical carbon dioxide, typically modified with a small amount of an organic solvent (e.g., methanol, ethanol).

Caption: A streamlined workflow for developing a chiral SFC method.

For N-protected amino acids, SFC often provides excellent and rapid separations.[5] The following protocol is a robust starting point.

| Parameter | Recommended Condition | Rationale |

| Chiral Stationary Phase | CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide phases are highly effective in SFC. |

| Column Dimensions | 150 x 4.6 mm, 5 µm | Standard analytical dimensions. |

| Mobile Phase | Supercritical CO₂ / Methanol (Gradient) | Methanol is a common and effective co-solvent. A gradient elution is ideal for initial screening. |

| Gradient | 5% to 40% Methanol over 5 minutes | A broad gradient to elute the compound and assess selectivity. |

| Flow Rate | 3.0 mL/min | Higher flow rates are achievable in SFC, leading to faster analysis. |

| Back Pressure | 150 bar | A typical back pressure to maintain the supercritical state of CO₂. |

| Column Temperature | 40 °C | Elevated temperature can improve efficiency. |

| Detection | UV at 270 nm | Compatible with SFC analysis. |

Self-Validation and Optimization:

-

Co-solvent Screening: If methanol does not provide adequate separation, ethanol or isopropanol should be evaluated.

-

Additive Effects: The addition of a small amount of an acidic or basic additive to the co-solvent can significantly impact peak shape and selectivity. For this acidic analyte, an acidic additive like TFA may be beneficial.

-

Isocratic vs. Gradient: Once initial separation is achieved with a gradient, an isocratic method can be developed for faster and more routine analysis.

Spectroscopic Approach: NMR Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric purity. The technique relies on the use of a chiral solvating agent (CSA), which interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have distinct chemical environments, leading to separate signals in the NMR spectrum for each enantiomer.[9] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

This method is particularly advantageous as it does not require physical separation of the enantiomers and can be performed rapidly. For (R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, the presence of both a carboxylic acid and the aromatic rings provides multiple sites for interaction with a CSA.

Caption: The principle of using a chiral solvating agent in NMR for enantiomeric excess determination.

The selection of an appropriate CSA is critical. For a chiral carboxylic acid like our target molecule, chiral amines are excellent candidates for CSAs due to the potential for acid-base interactions.

| Step | Procedure | Rationale and Key Considerations |

| 1. Sample Preparation | Accurately weigh ~5-10 mg of (R)-N-Cbz-3,4-dihydro-1H-isoquinoline-1-carboxylic acid into an NMR tube. | A sufficient amount for a good signal-to-noise ratio in the ¹H NMR spectrum. |

| 2. Solvent Addition | Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). | CDCl₃ is a common choice. C₆D₆ can sometimes provide better signal dispersion due to aromatic solvent-induced shifts. |

| 3. Initial Spectrum | Acquire a standard ¹H NMR spectrum of the analyte alone. | This serves as a reference to identify which proton signals are most affected by the CSA. |

| 4. CSA Selection | Choose a suitable chiral amine, for example, (S)-1-phenylethylamine or (S)-1-(1-naphthyl)ethylamine. | The CSA should be enantiomerically pure and possess protons with signals that do not overlap with key analyte signals. |